1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(2-thiophen-3-yl-1,3-thiazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2.2ClH/c9-3-7-5-12-8(10-7)6-1-2-11-4-6;;/h1-2,4-5H,3,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQKXZHXOUAWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=CS2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole ring construction, employing α-haloketones and thioamides. For this compound, thiophene-3-carbothioamide could react with α-bromoacetaldehyde under basic conditions to yield 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde. Cyclization occurs via nucleophilic attack of the thioamide sulfur on the α-carbon, followed by dehydration.
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route. A 2-bromo-4-(bromomethyl)thiazole intermediate could couple with thiophen-3-ylboronic acid to install the thiophene group, followed by amination of the bromomethyl group. This method benefits from regioselectivity and compatibility with sensitive functional groups.
Detailed Preparation Methods
Route 1: Hantzsch Synthesis Followed by Reductive Amination
-
Thiazole Formation :
Thiophene-3-carbothioamide (10 mmol) and α-bromoacetaldehyde (12 mmol) are refluxed in ethanol with triethylamine (15 mmol) for 6 hours. The product, 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde, is isolated via column chromatography (SiO₂, EtOAc/hexane). -
Reductive Amination :
The aldehyde (5 mmol) is treated with ammonium acetate (15 mmol) and sodium cyanoborohydride (6 mmol) in methanol at 50°C for 12 hours. The resulting amine is extracted with dichloromethane and washed with brine. -
Salt Formation :
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution. The precipitate is filtered and dried to yield the dihydrochloride salt.
Route 2: Suzuki Coupling and Nucleophilic Substitution
-
Bromothiazole Preparation :
4-(Bromomethyl)-2-bromothiazole is synthesized via bromination of 4-methylthiazole using NBS in CCl₄. -
Suzuki Coupling :
The bromothiazole (5 mmol), thiophen-3-ylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (15 mmol) are refluxed in dioxane/water (4:1) for 8 hours. The product, 2-(thiophen-3-yl)-4-(bromomethyl)thiazole, is purified via silica gel chromatography. -
Amination :
The bromomethyl derivative (5 mmol) is heated with aqueous ammonia (28%) in a sealed tube at 100°C for 24 hours. The crude amine is neutralized with HCl to precipitate the dihydrochloride.
Optimization of Reaction Conditions
Table 1: Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Hantzsch) | Route 2 (Suzuki) |
|---|---|---|
| Yield (%) | 45–55 | 60–70 |
| Reaction Time | 18 hours | 24 hours |
| Key Reagents | α-Bromoacetaldehyde, NH₄OAc | Pd(PPh₃)₄, NH₃(aq) |
| Purification Method | Column Chromatography | Crystallization |
Route 2 offers higher yields but requires stringent anhydrous conditions for palladium catalysis. Route 1 is more accessible for small-scale synthesis but involves toxic cyanoborohydride.
Purification and Characterization
-
Column Chromatography : Silica gel eluted with EtOAc/hexane (1:3) removes unreacted thioamides and byproducts.
-
Crystallization : The dihydrochloride salt is recrystallized from ethanol/ether (1:5) to achieve >99% purity.
-
Analytical Data :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine (SW1)
- Molecular Formula : C₈H₈N₂S₂ (same as target compound).
- Key Difference : Thiophen-2-yl substituent vs. thiophen-3-yl in the target.
- The SMILES is s1cccc1c2nc(cs2)CN .
Chlorophenyl-Substituted Analogues
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
- Molecular Formula : C₁₀H₁₀ClN₂S·HCl (MW: 261.18 g/mol).
- Key Feature : 4-Chlorophenyl group directly attached to the thiazole.
- Purity: 97% (Technical grade) .
{2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamine Dihydrochloride
- Molecular Formula : C₁₁H₁₁ClN₂S·2HCl (MW: 307.7 g/mol).
- Key Feature : 4-Chlorobenzyl group introduces bulkiness.
- Impact : Extended aromatic system may improve π-π stacking interactions in biological targets. CCS values (e.g., [M+H]⁺: 267.0 Ų) suggest a larger molecular footprint than the target compound .
Heterocyclic Substituents
1-[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanamine Dihydrochloride
[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanamine Dihydrochloride
- Molecular Formula : C₈H₁₅Cl₂N₃OS (MW: 272.2 g/mol).
- Key Feature : Morpholine substituent.
- Impact : The cyclic amine increases polarity and solubility. Such derivatives are often explored for CNS activity due to improved blood-brain barrier penetration .
Alkylamine Variations
N-Methyl-1-(1,3-thiazol-4-yl)methanamine Dihydrochloride
- Molecular Formula : C₅H₉N₂S·2HCl (MW: 201.1 g/mol).
- Key Feature : N-methylation of the primary amine.
2-(Thiazol-5-yl)ethanamine Dihydrochloride
- Molecular Formula : C₅H₇N₂S·2HCl (MW: 203.1 g/mol).
- Key Feature : Ethylene spacer between thiazole and amine.
- Impact : Increased flexibility may enhance binding to conformationally dynamic targets .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
Biological Activity
1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride, a compound with significant structural interest due to its thiazole and thiophene components, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride is C8H8N2S2. The structural representation can be summarized as follows:
- Molecular Weight : 196.29 g/mol
- SMILES Notation : C1=CSC=C1C2=NC(=CS2)CN
- InChI Key : CGCRNKUACCBAPB-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with thiazole precursors. While specific synthetic routes are not extensively documented in the literature, similar compounds have been synthesized using methods such as condensation reactions and cyclization processes.
Biological Activity
Research into the biological activity of 1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride is still emerging. However, several studies have indicated potential pharmacological effects that warrant further investigation.
Antifibrotic Activity
A study focused on compounds with similar thiazole structures demonstrated that they could inhibit collagen prolyl-4-hydroxylase (CP4H), an enzyme critical in fibrosis development. This suggests that 1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride may exhibit antifibrotic properties through similar mechanisms .
Cytotoxicity and Cell Proliferation
MTT assays have been employed to evaluate the cytotoxic effects of related thiazole compounds on hepatic stellate cells (HSC-T6). These studies indicate that certain derivatives can significantly reduce cell proliferation and induce apoptosis, suggesting that 1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride may also possess cytotoxic properties against specific cancer cell lines .
The exact mechanisms through which 1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with various cellular pathways involved in fibrosis and cancer progression.
Inhibition of TGF-β Signaling
Similar compounds have been shown to inhibit the expression of transforming growth factor-beta (TGF-β), a key player in fibrogenesis. By blocking TGF-β signaling pathways, these compounds can reduce collagen deposition and fibrosis .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to verify thiophene-thiazole connectivity and amine proton shifts (e.g., δ 8.2 ppm for thiazole protons, δ 3.5 ppm for methanamine) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass spectrometry : ESI-MS to confirm molecular ion peaks ([M+H]⁺ at m/z 211.1 for the free base; [M+2HCl]⁺ at m/z 284.0) .
How should this compound be stored to ensure long-term stability?
Q. Basic
- Storage conditions : Keep in amber glass containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation and hygroscopic degradation .
- Stability tests : Periodic HPLC analysis (every 6 months) to detect decomposition products (e.g., thiophene sulfoxides or thiazole ring-opening byproducts) .
What structural analogs of this compound have been studied for structure-activity relationship (SAR) analysis?
Q. Advanced
How can computational methods streamline synthesis optimization?
Q. Advanced
- Reaction path modeling : Density Functional Theory (DFT) to simulate cyclocondensation transition states and identify energetically favorable pathways .
- Machine learning : Train models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions (e.g., acetic acid as solvent improves yield by 15%) .
What methodologies are used to study its interactions with biological targets?
Q. Advanced
- Surface plasmon resonance (SPR) : Measure binding affinity to kinases (e.g., Kd = 0.8 μM for JAK2) .
- Molecular docking : AutoDock Vina to predict binding poses in ATP-binding pockets (ΔG ≈ –9.2 kcal/mol) .
- Cellular assays : MTT assays to evaluate cytotoxicity (e.g., IC₅₀ = 25 μM in MCF-7 cells) .
How should researchers address discrepancies in reported biological activity data?
Q. Advanced
- Purity verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required for reproducibility) .
- Assay standardization : Use consistent cell lines (e.g., ATCC-validated HeLa) and control compounds (e.g., staurosporine for kinase assays) .
What safety protocols are essential during handling?
Q. Basic
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles .
How can pharmacological assays be designed to evaluate its therapeutic potential?
Q. Advanced
- In vivo models : Administer 10 mg/kg (IP) in murine inflammation models to assess TNF-α suppression .
- Pharmacokinetics : LC-MS/MS to measure plasma half-life (t₁/₂ ≈ 2.1 hrs) and bioavailability (F = 42%) .
What mechanistic insights exist for its reactivity in nucleophilic environments?
Q. Advanced
- Thiazole ring reactivity : Susceptible to nucleophilic attack at C-2 under basic conditions, forming sulfides or ring-opened products .
- Amine protonation : The dihydrochloride salt stabilizes the amine group, reducing unwanted Schiff base formation during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
